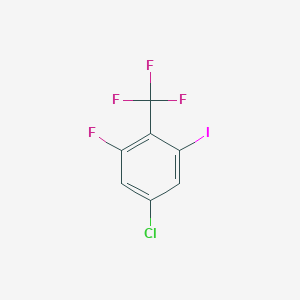
8-Hydroxy-2-methylisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2-methylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinolinone family It is characterized by a hydroxyl group at the 8th position and a methyl group at the 2nd position on the isoquinolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2-methylisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions:
-
Cyclization of 2-Methylphenylamine Derivatives
Starting Material: 2-Methylphenylamine
Reagents: Formaldehyde, Acetic Acid
Conditions: Reflux in Acetic Acid
Reaction: The 2-methylphenylamine undergoes cyclization in the presence of formaldehyde and acetic acid to form the isoquinolinone ring.
-
Oxidative Cyclization
Reagents: Potassium Permanganate, Sodium Hydroxide
Conditions: Aqueous solution, Room Temperature
Reaction: The oxidative cyclization of 2-methylphenylamine using potassium permanganate and sodium hydroxide results in the formation of the isoquinolinone ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium Permanganate, Hydrogen Peroxide
Conditions: Aqueous or Organic Solvent, Room Temperature
Products: Oxidized derivatives of 8-Hydroxy-2-methylisoquinolin-1(2H)-one
-
Reduction
Reagents: Sodium Borohydride, Lithium Aluminum Hydride
Conditions: Organic Solvent, Low Temperature
Products: Reduced derivatives of this compound
-
Substitution
Reagents: Halogenating Agents (e.g., Chlorine, Bromine)
Conditions: Organic Solvent, Elevated Temperature
Products: Halogenated derivatives of this compound
Common Reagents and Conditions
Oxidizing Agents: Potassium Permanganate, Hydrogen Peroxide
Reducing Agents: Sodium Borohydride, Lithium Aluminum Hydride
Solvents: Acetic Acid, Aqueous Solutions, Organic Solvents (e.g., Ethanol, Methanol)
Scientific Research Applications
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Studied as a probe for understanding enzyme mechanisms and interactions.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Evaluated for its role in drug design and development.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyl group at the 8th position and the methyl group at the 2nd position play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
8-Hydroxy-2-methylisoquinolin-1(2H)-one can be compared with other isoquinolinone derivatives:
-
8-Hydroxyisoquinolin-1(2H)-one
- Lacks the methyl group at the 2nd position.
- Exhibits different chemical and biological properties.
-
2-Methylisoquinolin-1(2H)-one
- Lacks the hydroxyl group at the 8th position.
- Shows variations in reactivity and applications.
-
8-Hydroxy-1,2,3,4-tetrahydroisoquinoline
- Contains a tetrahydroisoquinoline ring instead of the isoquinolinone ring.
- Possesses distinct chemical and pharmacological characteristics.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
8-hydroxy-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C10H9NO2/c1-11-6-5-7-3-2-4-8(12)9(7)10(11)13/h2-6,12H,1H3 |
InChI Key |
CYZHTBGVJBFEKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


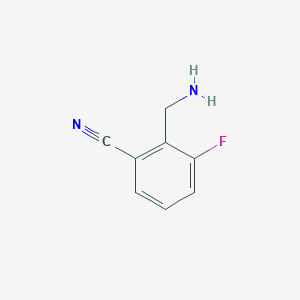
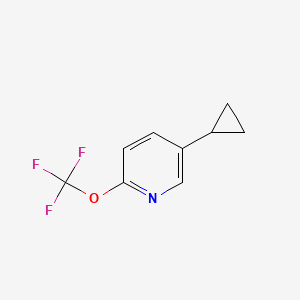

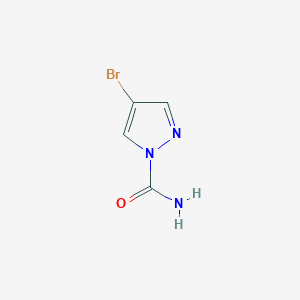
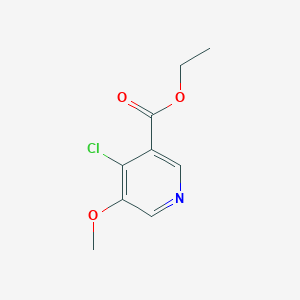
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12974582.png)
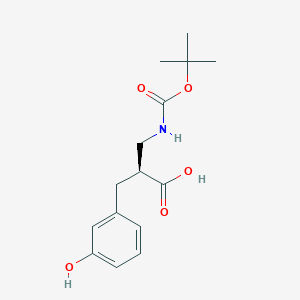
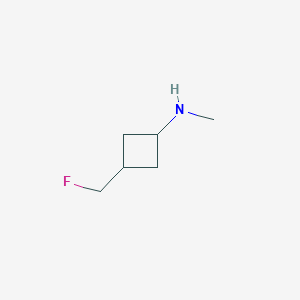
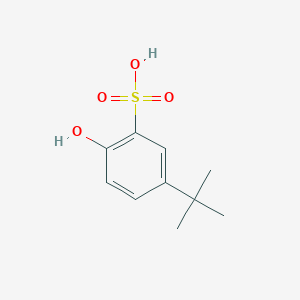

![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)

